2-(Naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
The compound “2-(Naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one” belongs to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure containing at least two different types of atoms. In this case, the ring structure contains carbon, nitrogen, and sulfur atoms .
Scientific Research Applications
Gas-phase Thermolysis and Condensed Heterocyclic Ring Systems
The study of gas-phase thermolysis of 1-acylnaphtho[1,8-de][1,2,3]triazines reveals interesting pathways towards condensed naphtho[1,8-de][1,3]oxazines and N-(naphthalen-1-yl)acylamides. This process demonstrates the potential of utilizing naphthalene derivatives in synthesizing complex heterocyclic ring systems, providing insights into kinetic and mechanistic aspects of such transformations (Al-Awadi et al., 2005).
Chemosensors for Transition Metal Ions
The development of naphthoquinone-based chemosensors for transition metal ions showcases the functional versatility of naphthalene derivatives. These compounds exhibit remarkable selectivity towards Cu2+ ions, accompanied by a color change, indicating their potential application in metal ion detection (Gosavi-Mirkute et al., 2017).
Spectroscopy of Nitrogen Heterocycles
An intermediate neglect of differential overlap technique for spectroscopy of nitrogen heterocycles, including pyrrole and azines, underscores the importance of naphthalene derivatives in theoretical and computational studies. This research contributes to the understanding of electronic spectra and the electronic nature of transitions in these compounds (Ridley & Zerner, 1973).
Drug Delivery Applications
Research on the drug delivery of lipophilic pyrenyl derivatives through encapsulation in water-soluble metalla-cages highlights the therapeutic applications of naphthalene derivatives. This approach demonstrates the potential for delivering biologically relevant structures effectively to target cells, offering insights into the design of novel drug delivery systems (Mattsson et al., 2010).
BSA-Binding Studies of Zinc-Triazine Complexes
The synthesis, characterization, and BSA-binding studies of novel sulfonated zinc-triazine complexes containing a pyridyl triazine core illustrate the biocompatibility and potential biological applications of naphthalene derivatives. These complexes show potent serum distribution via albumins, indicating their usefulness in biomedical research (Abeydeera et al., 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
The compound interacts with both the catalytic active site and peripheral anionic site of acetylcholinesterase . By inhibiting AChE and BChE, the compound increases the concentration of acetylcholine in the brain, enhancing cholinergic stimulation .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway, which is involved in many cognitive functions. The increased acetylcholine levels can lead to improved cognition and memory, particularly in patients with Alzheimer’s disease .
Pharmacokinetics
The compound is metabolically resistant to O-glucuronidation, unlike other structurally related DAAO inhibitors .
Result of Action
The inhibition of AChE and BChE leads to an increase in acetylcholine levels in the brain. This can result in improved cognitive function, making the compound potentially useful in the treatment of diseases characterized by cognitive decline, such as Alzheimer’s disease .
properties
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-18-20-17(19-16-10-3-4-11-21(16)18)23-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNFOZQOPPKAPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NC(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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